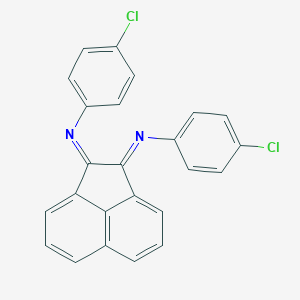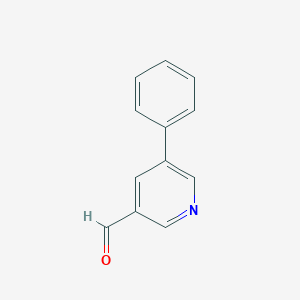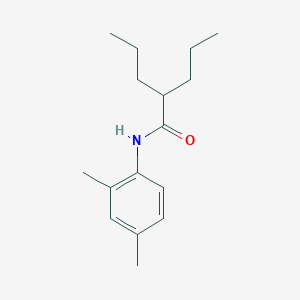
Boc-Nalpha-methyl-4-chloro-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a chemical compound with the molecular formula C15H20ClNO4 . It contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The Boc-Nalpha-methyl-4-chloro-L-phenylalanine molecule contains a total of 41 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación
Electrochemical Sensors and Biosensors Development
Recent advancements in sensor and biosensor technologies have highlighted the interdisciplinary approach in developing devices for the detection of various substances, including amino acids like phenylalanine. The study by Dinu and Apetrei (2022) reviews the construction and functioning of electrochemical sensors and biosensors, focusing on their use in detecting amino acids. This research underscores the importance of phenylalanine and its analogs in monitoring diseases and quality control of medicines. The application of conducting polymers and molecularly imprinted polymers has been crucial in enhancing the sensitivity and specificity of these devices, providing a promising avenue for the efficient detection of phenylalanine derivatives in medical and pharmaceutical fields (Dinu & Apetrei, 2022).
Molecular Genetics and Phenylketonuria Research
The study of phenylalanine hydroxylase, the enzyme deficient in phenylketonuria (PKU), has been advanced through molecular genetics research. Guttler and Woo (1986) detailed the isolation and synthesis of rat phenylalanine hydroxylase mRNA and its cDNA, which cross-hybridized with human mRNA, aiding in the screening of a human liver cDNA library. This research has laid the groundwork for understanding the genetic basis of PKU and developing targeted therapies. The identification of the cDNA for human phenylalanine hydroxylase has facilitated gene transfer experiments and the expression of this enzyme in eukaryotic cells and bacteria, opening up new avenues for the treatment of PKU (Güttler & Woo, 1986).
Nutrition and Pharmacological Management of PKU
The nutritional and pharmacological management of PKU, a metabolic disorder resulting from high levels of phenylalanine in the blood, has seen significant advances. The development of glycomacropeptide (GMP)-based foods, which contain minimal amounts of phenylalanine, offers new dietary alternatives for PKU patients. These innovations, along with pharmacological treatments like tetrahydrobiopterin (BH4) that increase phenylalanine hydroxylase activity, represent a paradigm shift in PKU management. The use of large neutral amino acids to inhibit phenylalanine transport into the brain is another promising strategy. These approaches aim to maintain low phenylalanine concentrations, preventing neurological damage associated with PKU (Strisciuglio & Concolino, 2014).
Propiedades
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQCRRZMAVASQ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Nalpha-methyl-4-chloro-L-phenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

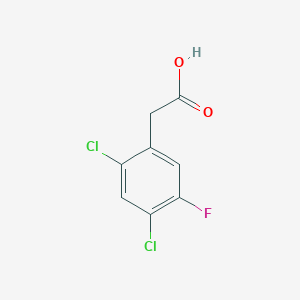
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
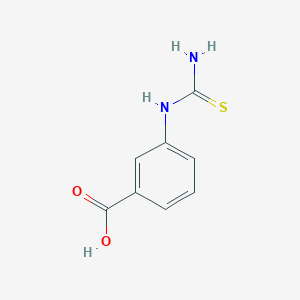
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

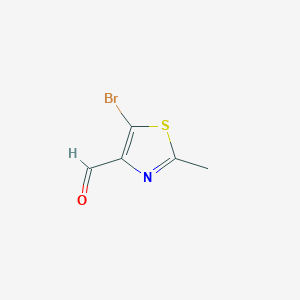
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


